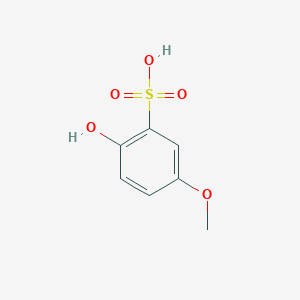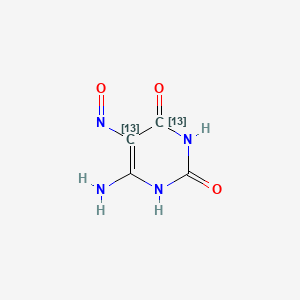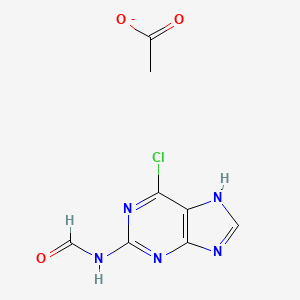
N-(6-chloro-7H-purin-2-yl)formamide;acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-7H-purin-2-yl)formamide;acetate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-7H-purin-2-yl)formamide typically involves the reaction of 6-chloro-9H-purin-2-amine with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of N-(6-chloro-7H-purin-2-yl)formamide may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-7H-purin-2-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications .
Scientific Research Applications
N-(6-chloro-7H-purin-2-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(6-chloro-7H-purin-2-yl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-7H-purin-2-yl)acetamide
- N-(6-chloro-7H-purin-2-yl)benzamide
- N-(6-chloro-7H-purin-2-yl)thiourea
Uniqueness
N-(6-chloro-7H-purin-2-yl)formamide is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H7ClN5O3- |
|---|---|
Molecular Weight |
256.62 g/mol |
IUPAC Name |
N-(6-chloro-7H-purin-2-yl)formamide;acetate |
InChI |
InChI=1S/C6H4ClN5O.C2H4O2/c7-4-3-5(9-1-8-3)12-6(11-4)10-2-13;1-2(3)4/h1-2H,(H2,8,9,10,11,12,13);1H3,(H,3,4)/p-1 |
InChI Key |
DJYURNKZOXZURO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C1=NC2=C(N1)C(=NC(=N2)NC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


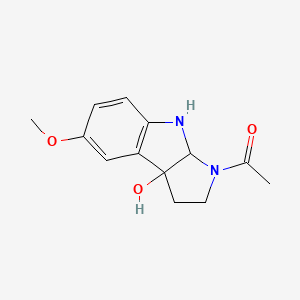
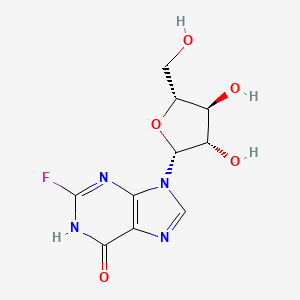
![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
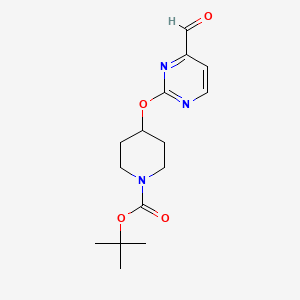
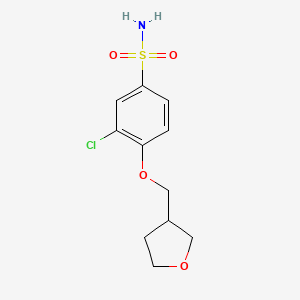
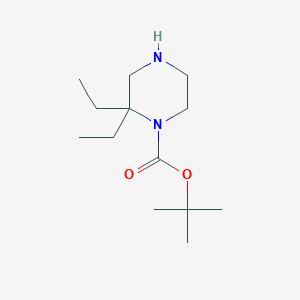
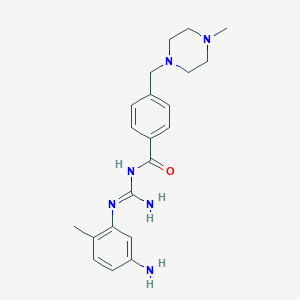
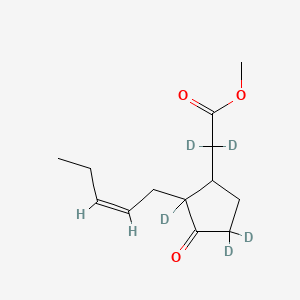
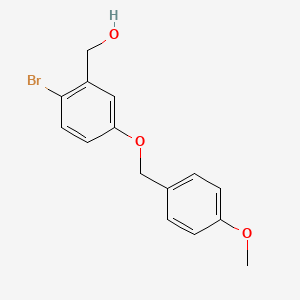
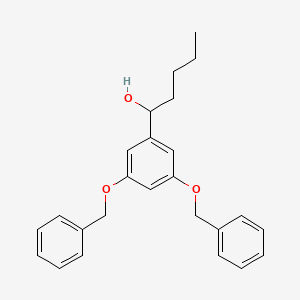
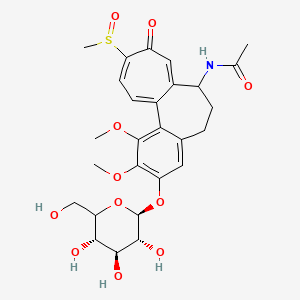
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
